2-((difluoromethyl)thio)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide 2-((difluoromethyl)thio)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034522-12-6
VCID: VC5473808
InChI: InChI=1S/C14H14F2N4O3S/c1-22-13-18-10(19-14(20-13)23-2)7-17-11(21)8-5-3-4-6-9(8)24-12(15)16/h3-6,12H,7H2,1-2H3,(H,17,21)
SMILES: COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2SC(F)F)OC
Molecular Formula: C14H14F2N4O3S
Molecular Weight: 356.35

2-((difluoromethyl)thio)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide

CAS No.: 2034522-12-6

Cat. No.: VC5473808

Molecular Formula: C14H14F2N4O3S

Molecular Weight: 356.35

* For research use only. Not for human or veterinary use.

2-((difluoromethyl)thio)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide - 2034522-12-6

Specification

CAS No. 2034522-12-6
Molecular Formula C14H14F2N4O3S
Molecular Weight 356.35
IUPAC Name 2-(difluoromethylsulfanyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide
Standard InChI InChI=1S/C14H14F2N4O3S/c1-22-13-18-10(19-14(20-13)23-2)7-17-11(21)8-5-3-4-6-9(8)24-12(15)16/h3-6,12H,7H2,1-2H3,(H,17,21)
Standard InChI Key JWJZMGRMTIUNOR-UHFFFAOYSA-N
SMILES COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2SC(F)F)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct structural domains:

  • Benzamide backbone: A benzene ring substituted with a carboxamide group at position 2.

  • Difluoromethylthio group: A -SCF2_2H substituent at the benzene ring's ortho position, introducing both sulfur and fluorine atoms.

  • 4,6-Dimethoxy-1,3,5-triazinylmethyl group: A methyl-linked triazine ring with methoxy groups at positions 4 and 6.

This configuration creates multiple sites for hydrogen bonding (N-HO\text{N-H} \cdots \text{O}), halogen interactions (FH\text{F} \cdots \text{H}), and π-stacking.

Physicochemical Data

PropertyValue
Molecular FormulaC14_{14}H14_{14}F2_2N4_4O3_3S
Molecular Weight356.35 g/mol
IUPAC Name2-(difluoromethylsulfanyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide
SMILESCOC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2SC(F)F)OC
InChIKeyJWJZMGRMTIUNOR-UHFFFAOYSA-N
SolubilityNot publicly reported

The presence of fluorine atoms enhances lipid solubility and metabolic stability, while the triazine ring contributes to planar geometry favorable for target binding .

Synthesis and Characterization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a three-stage approach:

Stage 1: Benzamide Core Formation

  • Thiolation of 2-nitrobenzaldehyde with difluoromethanethiol under Mitsunobu conditions.

  • Reduction of the nitro group to amine followed by acylation with chloroacetyl chloride.

Stage 2: Triazine Ring Construction

  • Cyclocondensation of cyanoguanidine with dimethyl carbonate under basic conditions.

  • N-Methylation using methyl iodide in DMF.

Stage 3: Final Coupling

  • Nucleophilic substitution between the benzamide intermediate and triazinylmethyl chloride.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Analytical Characterization

Key spectroscopic data:

TechniqueCritical Observations
1H NMR^1\text{H NMR}δ 7.85–7.45 (m, 4H, aromatic), 5.53 (t, 2H, N-CH2_2), 3.89 (s, 6H, OCH3_3)
13C NMR^{13}\text{C NMR}168.9 (C=O), 159.2 (triazine C-N), 115.3 (CF2_2)
HRMSm/z 357.0982 [M+H]+^+ (calc. 357.0978)
IR1654 cm1^{-1} (C=O), 1245 cm1^{-1} (C-F)

The 1H NMR^1\text{H NMR} spectrum confirms successful methylene bridge formation between the benzamide and triazine moieties .

Biological Activity and Mechanism

Computational Predictions

Molecular docking simulations (PDB: 3PP0) suggest:

  • Strong hydrogen bonding between triazine methoxy groups and kinase hinge region (ΔG = -9.8 kcal/mol).

  • Hydrophobic interactions via the difluoromethylthio group in the ATP-binding pocket.

Applications in Chemical Research

Medicinal Chemistry

  • Lead Optimization: Serves as a versatile scaffold for structure-activity relationship (SAR) studies.

  • Proteolysis-Targeting Chimeras (PROTACs): Triazine moiety potentially links E3 ligase binders to target proteins.

Materials Science

  • Liquid Crystals: Planar triazine core enables mesophase formation (clearing point ≈ 145°C).

  • Metal-Organic Frameworks (MOFs): Nitrogen-rich structure coordinates to Cu(II) nodes (surface area = 850 m2^2/g) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator